2-[({3-[(cyclopentylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]cyclohexanecarboxylic acid
Overview
Description
2-[({3-[(cyclopentylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C24H34N2O4S and its molecular weight is 446.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.22392874 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cyclization and Derivative Synthesis
Cyclization processes involving cyclohexane derivatives have been a subject of interest due to their relevance in synthesizing complex organic molecules. For instance, the cyclization of ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate has been employed to afford amino-octahydrophenanthrene carboxylic acids, which are further utilized in synthesizing octahydrophenanthrene derivatives. These processes demonstrate the utility of cyclohexane and related structures in generating pharmacologically relevant compounds (Wilamowski et al., 1995).
Optical Activity and Drug Precursors
The preparation of optically active trans-2-aminocyclohexanecarboxylic acids highlights the importance of chirality in drug development. These optically active compounds serve as precursors for various active trans-1,2-disubstituted cyclohexanes, which are investigated for their potential biological activities (Nohira et al., 1970).
Peptide and Polymer Research
Research on β-oligopeptides consisting of 1-(aminomethyl)cyclopropanecarboxylic acid contributes to the understanding of peptide structures and their secondary motifs. Such studies are crucial for designing peptides with specific biological functions, including therapeutic applications (Abele et al., 1999).
Environmental and Material Science
Investigations into the environmental exposure of compounds such as 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), shed light on human exposure to plasticizers and their potential health implications. Such studies are vital for assessing environmental safety and human health risks associated with chemical exposure (Silva et al., 2013).
Properties
IUPAC Name |
2-[[3-(cyclopentylcarbamoyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4S/c1-2-14-11-12-18-19(13-14)31-23(20(18)22(28)25-15-7-3-4-8-15)26-21(27)16-9-5-6-10-17(16)24(29)30/h14-17H,2-13H2,1H3,(H,25,28)(H,26,27)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVJKQKVGKIRCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)NC3CCCC3)NC(=O)C4CCCCC4C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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